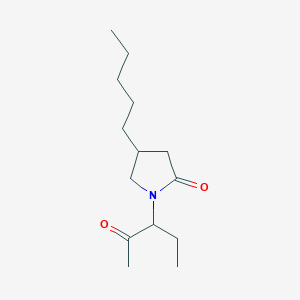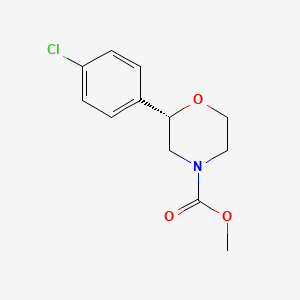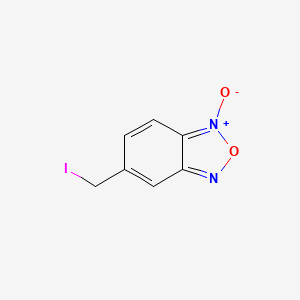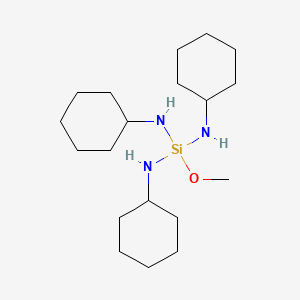![molecular formula C12H10F3NO3S B14184767 2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione CAS No. 852564-82-0](/img/structure/B14184767.png)
2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by the presence of an isoindole nucleus and a trifluoromethylsulfanyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the isoindoline-1,3-dione scaffold can be reduced to form corresponding alcohols.
Substitution: The trifluoromethylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl groups yields alcohols .
Aplicaciones Científicas De Investigación
2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of herbicides, dyes, and polymer additives.
Mecanismo De Acción
The mechanism of action of 2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline-1,3-dione scaffold but lacks the trifluoromethylsulfanyl group.
Indole-3-acetic acid: Contains an indole nucleus but differs in its functional groups and biological activity.
Uniqueness
The presence of the trifluoromethylsulfanyl group in 2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione imparts unique chemical properties, such as increased lipophilicity and reactivity, distinguishing it from other similar compounds .
Propiedades
Número CAS |
852564-82-0 |
|---|---|
Fórmula molecular |
C12H10F3NO3S |
Peso molecular |
305.27 g/mol |
Nombre IUPAC |
2-[3-hydroxy-2-(trifluoromethylsulfanyl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H10F3NO3S/c13-12(14,15)20-7(6-17)5-16-10(18)8-3-1-2-4-9(8)11(16)19/h1-4,7,17H,5-6H2 |
Clave InChI |
DSRSTKHRUPVNGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CO)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid](/img/structure/B14184704.png)

![(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B14184713.png)
![6-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184718.png)
![3-Pyridinecarboxylic acid, 2-[[4-(methoxycarbonyl)phenyl]thio]-6-methyl-](/img/structure/B14184726.png)
![Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184732.png)
![4-Pentenamide, N-[(2R)-2-phenylpropyl]-](/img/structure/B14184739.png)

![1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene](/img/structure/B14184750.png)

